(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide
描述
This compound, identified as voxilaprevir (Fig. 1), is a next-generation NS3/4A protease inhibitor used in combination therapies for hepatitis C virus (HCV) infection. Its pentacyclic core integrates a 24-tert-butyl group, a 28-ethyl substituent, and a 13,13-difluoro moiety, which enhance binding to the HCV NS3/4A protease active site . The cyclopropane-derived carbamoyl group and 1-methylcyclopropyl sulfonyl substituent contribute to metabolic stability and resistance profile optimization . Voxilaprevir’s mechanism involves irreversible inhibition of viral polyprotein processing, critical for HCV replication .
属性
IUPAC Name |
(1R,18R,20R,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30?,39-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBLZLWXUBZHSL-ZQILVDCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52F4N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide is also known as Voxilaprevir . It is a direct acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
Voxilaprevir is a complex molecule with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₅₂N₆O₁₀S |
| Molecular Weight | 784.93 g/mol |
| IUPAC Name | (1R,...)-27-carboxamide |
| CAS Number | 1206524-85-7 |
| LogP | 5.9 |
| Water Solubility | 0.0108 mg/mL |
Voxilaprevir functions as an NS3/4A protease inhibitor. It inhibits the HCV NS3/4A protease enzyme essential for viral replication by preventing the cleavage of the viral polyprotein into functional proteins necessary for viral assembly and replication . This mechanism is critical in reducing viral load in infected individuals.
Efficacy and Clinical Studies
Voxilaprevir has been evaluated in several clinical trials for its efficacy in treating HCV:
- Trial Results : In combination with other antiviral agents like Velpatasvir and Ribavirin (under the trade name Vosevi ), Voxilaprevir demonstrated high sustained virologic response (SVR) rates:
Case Studies
- Study on Treatment-Experienced Patients :
- Adverse Effects :
Resistance Profile
The development of resistance to Voxilaprevir can occur through mutations in the NS3/4A protease gene. Specific amino acid substitutions at positions such as 155 and 168 have been associated with reduced sensitivity to the drug . Monitoring for these mutations is essential for optimizing treatment regimens.
科学研究应用
Structural Characteristics
The compound's complex structure includes multiple functional groups and stereocenters that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 784.9 g/mol. Its intricate arrangement allows for interactions with biological targets that are crucial in therapeutic contexts.
Medicinal Chemistry Applications
-
Antiviral Activity
- This compound has been investigated for its potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Its mechanism involves inhibiting viral replication by targeting specific proteins essential for the virus's life cycle.
- Case studies indicate that derivatives of this compound exhibit significant activity against HCV protease, making it a candidate for further development as a therapeutic agent in treating chronic Hepatitis C infections .
-
Targeting Enzymatic Pathways
- The compound's ability to interact with various enzymes suggests its potential use in modulating metabolic pathways. Research has shown that it can inhibit enzymes involved in the inflammatory response, which may have implications for treating inflammatory diseases .
- Studies have demonstrated that compounds with similar structures can act as inhibitors of the JAK/STAT signaling pathway, which is crucial in various malignancies and autoimmune disorders .
-
Drug Development
- The compound serves as a lead structure for the synthesis of new analogs with enhanced efficacy and reduced toxicity profiles. Its unique features allow medicinal chemists to design new molecules that retain antiviral properties while improving pharmacokinetic parameters.
- Ongoing research focuses on optimizing the synthesis of this compound to enhance yield and purity for clinical trials .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance:
- Modifications at the sulfonyl group have shown improved binding affinity to target proteins associated with viral replication.
- Variations in the cyclopropyl moiety have resulted in compounds with increased stability and bioavailability.
相似化合物的比较
Research Findings and Clinical Implications
In Vitro Efficacy and Resistance
Voxilaprevir demonstrates EC₅₀ values ≤2 nM against HCV genotypes 1–6, surpassing paritaprevir (EC₅₀ = 3.5–15 nM) in breadth of activity . Resistance profiling shows that D168A/V mutations reduce voxilaprevir’s efficacy by 10-fold, compared to >100-fold reductions for earlier inhibitors like telaprevir .
Synergy in Combination Therapies
Voxilaprevir is co-administered with NS5A inhibitors (e.g., velpatasvir) to target multiple viral replication steps. This combination reduces relapse rates (<2%) in patients with compensated cirrhosis .
常见问题
Q. How can the synthesis of this compound be optimized to address challenges in stereochemical control?
Methodological Answer:
- Employ multi-step procedures with chiral catalysts to control stereogenic centers. Use preparative column chromatography (e.g., silica gel) for diastereomer separation, as demonstrated in analogous cyclopropane carboxamide syntheses .
- Apply factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield and enantiomeric excess .
Q. What chromatographic techniques are most effective for purifying this compound?
Methodological Answer:
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the sulfonyl carbamoyl group.
- Monitor degradation via LC-MS every 3–6 months, referencing safety protocols for structurally related tert-butyl carbamates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR, MS) for structural confirmation be resolved?
Methodological Answer:
- Combine 2D NMR techniques (HSQC, HMBC) with X-ray crystallography to resolve ambiguous assignments.
- Integrate computational tools (DFT-based NMR prediction) to validate chemical shifts, especially for fluorinated and cyclopropane moieties. Address impurities by analyzing peak integration thresholds, as outlined in iodinated benzoic acid studies .
Q. What computational strategies are optimal for modeling this compound’s interaction with biological targets?
Methodological Answer:
Q. How can reaction mechanisms involving cyclopropane intermediates in the synthesis be elucidated?
Methodological Answer:
Q. How should discrepancies in bioactivity data across independent studies be addressed?
Methodological Answer:
- Perform meta-analysis to identify confounding variables (e.g., assay type, cell lines). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Ensure stereochemical purity via chiral HPLC before bioactivity testing, as impurities in diastereomers can skew results .
Methodological Framework for Experimental Design
Q. What experimental design principles are critical for ensuring reproducibility in multi-step synthesis?
Methodological Answer:
Q. How can AI enhance the scalability of this compound’s synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
